molecular formula C8H17NO3 B13787305 2,2,3,3-Tetramethylbutyl nitrate

2,2,3,3-Tetramethylbutyl nitrate

Cat. No.: B13787305
M. Wt: 175.23 g/mol
InChI Key: USRAVSDOQDCJAI-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylbutyl nitrate is an organic compound with the molecular formula C8H17NO3. It is a nitrate ester derived from 2,2,3,3-tetramethylbutanol. This compound is known for its unique structural configuration, which includes a nitrate group attached to a highly branched alkyl chain. The compound’s molecular weight is 175.2255 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetramethylbutyl nitrate typically involves the nitration of 2,2,3,3-tetramethylbutanol. This process can be carried out using nitric acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the nitrate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylbutyl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3,3-Tetramethylbutyl nitrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetramethylbutyl nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound interacts with molecular targets such as soluble guanylate cyclase, leading to the production of cyclic GMP (cGMP). This, in turn, results in the relaxation of smooth muscle cells and vasodilation .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetramethylbutyl nitrate is unique due to its nitrate ester functionality, which imparts distinct chemical reactivity and potential biological activity. Its branched structure also contributes to its stability and specific physical properties .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

2,2,3,3-tetramethylbutyl nitrate

InChI

InChI=1S/C8H17NO3/c1-7(2,3)8(4,5)6-12-9(10)11/h6H2,1-5H3

InChI Key

USRAVSDOQDCJAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)CO[N+](=O)[O-]

Origin of Product

United States

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